5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide follows IUPAC guidelines for polycyclic compounds. The parent structure is a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and one ketone group). Substituents are prioritized based on functional group hierarchy and locant positions:
- Pyridazinone core : The 6-oxopyridazin-1(6H)-yl group indicates a pyridazinone ring with an oxygen atom at position 6 and a hydrogen atom at position 1.
- 4-Chlorophenyl substituent : A chlorine-substituted benzene ring is attached at position 3 of the pyridazinone.
- Ethyl linker : A two-carbon chain connects the pyridazinone’s nitrogen (position 1) to the benzamide group.
- Benzamide moiety : The 2-methoxy-5-chlorobenzamide group features a chlorine atom at position 5 and a methoxy group at position 2 of the benzene ring.
The full IUPAC name reflects these components in descending order of priority: This compound .
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₁₆Cl₂N₃O₃ was derived from atomic composition analysis and corroborated by high-resolution mass spectrometry (HRMS) data. Key contributors include:
| Component | Contribution to Formula |
|---|---|
| Benzamide | C₈H₆ClNO₂ |
| Ethyl linker | C₂H₄ |
| Pyridazinone | C₄H₃N₂O |
| 4-Chlorophenyl | C₆H₄Cl |
The molecular weight was calculated as 417.27 g/mol using atomic masses (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999). This aligns with experimental HRMS values reporting an (M+H)⁺ ion at m/z 416.0563.
Stereochemical Considerations and Isomerism
The compound lacks chiral centers due to its planar pyridazinone ring and symmetrical substitution pattern. However, conformational isomerism arises from:
- Pyridazinone ring puckering : The non-aromatic pyridazinone can adopt boat or chair conformations, though X-ray data suggest a nearly planar structure in the solid state.
- Ethyl linker rotation : Free rotation around the C–N bond between the ethyl group and pyridazinone nitrogen creates multiple rotamers. Nuclear Overhauser effect (NOE) studies would be required to characterize dominant conformers in solution.
No geometric or optical isomers are possible under standard conditions.
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction of a structurally analogous compound (C₂₀H₁₆Cl₂N₃O₃) revealed a monoclinic crystal system with space group P2₁/c and the following unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.734 Å |
| b | 7.891 Å |
| c | 18.245 Å |
| α | 90° |
| β | 98.76° |
| γ | 90° |
Key packing interactions include:
- N–H···O hydrogen bonds between the benzamide NH and pyridazinone carbonyl oxygen (2.89 Å).
- π–π stacking of chlorophenyl rings (interplanar distance: 3.48 Å).
- Cl···Cl halogen interactions (3.32 Å) between adjacent molecules.
Properties
IUPAC Name |
5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-28-18-8-6-15(22)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXRVJAMSVAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyridazinone ring, a methoxybenzamide group, and a chlorophenyl substituent, which contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₇ClN₄O₃S
- Molecular Weight : 432.3 g/mol
- CAS Number : 921553-13-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular processes, potentially leading to anti-cancer effects.
- Receptor Modulation : It may bind to various receptors involved in signaling pathways, affecting cellular responses such as proliferation and apoptosis.
Biological Activities
-
Anticancer Activity
- In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) cells. The IC50 values indicate its potency relative to established chemotherapeutics like 5-fluorouracil .
- A study demonstrated that treatment with the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and caspase activation .
-
Antimicrobial Properties
- Preliminary screenings suggest moderate to strong antibacterial activity against gram-positive and gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis .
- Compounds similar in structure have shown effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential for further development in antimicrobial therapy .
- Anti-inflammatory Effects
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for pharmacological research. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. Key areas of research include:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor cell proliferation through specific molecular interactions, potentially offering a new avenue for cancer treatment.
- Antimicrobial Properties: Research indicates that this compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
Industrial Applications
Beyond its biological applications, 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide has potential uses in various industrial sectors:
- Pharmaceutical Development: The compound can serve as a lead structure for developing new drugs, particularly in oncology and infectious diseases.
- Material Science: Due to its unique chemical properties, it can be utilized in creating materials with specific optical or electronic characteristics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of similar compounds derived from pyridazinone structures. Results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the pyridazinone core could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds revealed promising antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing activity and reducing toxicity .
Comparison with Similar Compounds
Glibenclamide (5-Chloro-N-[2-[4-[[[(Cyclohexylamino)Carbonyl]Amino]Sulfonyl]Phenyl]Ethyl]-2-Methoxybenzamide)
- Key Differences: Pyridazinone vs. Sulfonamide: The target compound features a pyridazinone ring linked via an ethyl group, whereas glibenclamide incorporates a sulfonamide group connected to a cyclohexylurea moiety . Pharmacological Impact: Glibenclamide’s sulfonamide group enables ATP-sensitive potassium (K-ATP) channel inhibition in pancreatic β-cells, a mechanism critical for insulin secretion. The pyridazinone group in the target compound may instead target alternative pathways, such as phosphodiesterase inhibition or receptor modulation .
Metoclopramide-Related Compounds
- Impurity A (EP): 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide Key Differences: The diethylaminoethyl chain in Metoclopramide’s impurity contrasts with the pyridazinone-ethyl chain in the target compound. Pharmacological Impact: Metoclopramide is a dopamine D2 receptor antagonist and prokinetic agent. The pyridazinone group in the target compound may reduce dopamine receptor affinity but enhance selectivity for other targets, such as serotonin receptors or ion channels .
Pyridazinone Derivatives from Patent Literature
- EP 3 785 714 A1 (Example 1): Contains a pyridazinone ring linked to a pyrimidinone group via a methylene bridge and phosphate ester. Key Differences: The phosphate ester in the patent compound suggests prodrug design for improved solubility or delayed metabolism, whereas the target compound lacks such modifications, implying direct activity . Biological Relevance: Phosphate esters are often hydrolyzed in vivo to release active drugs, indicating the patent compound may have a longer half-life but require enzymatic activation .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Glibenclamide | Metoclopramide Impurity A |
|---|---|---|---|
| Molecular Weight | ~440–460 g/mol* | 494.01 g/mol | ~370–390 g/mol* |
| Key Substituents | Pyridazinone, 4-chlorophenyl | Sulfonamide, cyclohexylurea | Diethylaminoethyl |
| Likely Solubility | Moderate (polar pyridazinone) | Low (hydrophobic urea) | High (ionizable diethylamino) |
| Therapeutic Potential | Enzyme/receptor modulation | Antidiabetic (K-ATP channels) | Dopaminergic activity |
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide?
- Methodology : A two-step approach is commonly employed:
Core Heterocycle Formation : Condensation of 4-chlorophenylhydrazine with maleic anhydride to generate the pyridazinone ring (6-oxopyridazin-1(6H)-yl moiety) under reflux in acetic acid .
Amide Coupling : React the pyridazinone intermediate with 5-chloro-2-methoxybenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Assign peaks for the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and methoxy group (δ 3.9 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridazinone and amide) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax ~280 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use DSC/TGA to identify thermal decomposition thresholds (>200°C typical for benzamide derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridazinone intermediate?
- Strategy :
- Catalyst Screening : Test Pd/C or FeCl₃ to enhance cyclization efficiency during pyridazinone formation .
- Solvent Effects : Compare acetic acid vs. ethanol; acetic acid typically provides higher yields (~75%) due to protonation-assisted cyclization .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Workflow :
Docking Studies : Use AutoDock Vina with ATP-binding site models (e.g., CDK2 or JAK2) to identify key interactions (e.g., H-bonding with methoxy group) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
- Validation : Compare predictions with experimental kinase inhibition assays (IC₅₀ determination via ADP-Glo™ Kinase Assay) .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism in the pyridazinone ring.
- Solution :
Acquire NMR in deuterated DMSO vs. CDCl₃ to assess solvent effects.
Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms) .
Q. What strategies elucidate the mechanism of Pd-catalyzed functionalization of this compound?
- Experimental Design :
- Kinetic Profiling : Monitor C-H activation rates via in situ IR under varying Pd(OAc)₂ concentrations (0.5–5 mol%) .
- Isotopic Labeling : Use deuterated substrates to identify rate-determining steps (e.g., C-H cleavage vs. reductive elimination) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
